1-Propylpiperidine-2-carboxylic acid
Description
Contextual Significance of Piperidine-2-carboxylic Acid Scaffolds in Organic Synthesis
The piperidine (B6355638) ring is a fundamental heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals. nih.gov This makes its derivatives, such as piperidine-2-carboxylic acid (also known as pipecolic acid), crucial building blocks in the realm of organic synthesis. nih.govnewdrugapprovals.org The rigid, cyclic framework of the piperidine scaffold provides a well-defined three-dimensional structure, which is highly advantageous for the design of molecules with specific biological activities. nih.gov
The presence of both a secondary amine and a carboxylic acid group in piperidine-2-carboxylic acid offers two reactive sites for chemical modification, enabling the creation of a diverse library of derivatives. nih.gov This inherent versatility has established it as a valuable starting material for the synthesis of complex molecules, including alkaloids and other pharmacologically active compounds. nih.gov The ability to introduce various substituents on the piperidine nitrogen and modify the carboxylic acid function allows chemists to fine-tune the physicochemical properties and biological activities of the resulting molecules.
Research Trajectory and Scholarly Relevance of 1-Propylpiperidine-2-carboxylic Acid in Synthetic and Medicinal Chemistry
The research trajectory of this compound is intrinsically linked to the development of local anesthetics. Specifically, its (S)-enantiomer is a key intermediate in the synthesis of Ropivacaine (B1680718), a widely used local anesthetic. nih.govnewdrugapprovals.org Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, showcases the critical role of the this compound scaffold in medicinal chemistry. newdrugapprovals.orgchemicalbook.com
The synthesis of Ropivacaine typically involves the N-propylation of a piperidine-2-carboxamide (B12353) precursor, which itself is derived from piperidine-2-carboxylic acid. google.comgoogle.com This highlights the scholarly relevance of this compound as a direct precursor in the manufacturing of a commercially significant pharmaceutical agent. Research in this area has focused on developing efficient and enantioselective synthetic routes to obtain the desired stereoisomer of the final product. acs.org The investigation into N-alkylated piperidine-2-carboxylic acid derivatives, such as the 1-propyl variant, continues to be an active area of research, driven by the quest for new therapeutic agents with improved efficacy and safety profiles. elsevierpure.comacs.org
Scope and Strategic Focus of the Academic Research Outline on this compound Systems
The strategic focus of academic research on this compound systems is primarily centered on its application in drug discovery and development. The core areas of investigation include:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient, stereoselective, and scalable synthetic routes to access this compound and its derivatives. This includes the exploration of various catalytic systems and reaction conditions for the N-alkylation of the piperidine ring. elsevierpure.comresearchgate.net
Medicinal Chemistry Applications: Building upon the success of Ropivacaine, researchers are exploring other potential therapeutic applications of molecules containing the this compound scaffold. This involves synthesizing new derivatives and evaluating their biological activities against various targets.
Structure-Activity Relationship (SAR) Studies: A key aspect of the research involves understanding how modifications to the this compound structure influence its biological activity. These studies are crucial for the rational design of new and more potent drug candidates.
The academic research outline for this compound is therefore strategically designed to expand its utility beyond its current applications and to uncover new opportunities in the field of medicinal chemistry.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | N-Propylpipecolic acid | C9H17NO2 |
| Piperidine-2-carboxylic acid | Pipecolic acid, Homoproline | C6H11NO2 |
| Ropivacaine | (S)-(-)-1-propyl-2',6'-pipecoloxylidide | C17H26N2O |
| 2,6-dimethylaniline (B139824) | 2,6-Xylidine | C8H11N |
| 1-bromopropane | n-Propyl bromide | C3H7Br |
| Thionyl chloride | SOCl2 |
Physicochemical Data of this compound Hydrochloride
| Property | Value |
| CAS Number | 1214148-16-9 researchgate.net |
| Molecular Formula | C9H17NO2 · HCl researchgate.net |
| Molecular Weight | 207.7 g/mol researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWZZQCEJHGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588124 | |
| Record name | 1-Propylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926275-68-5 | |
| Record name | 1-Propylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Propylpiperidine 2 Carboxylic Acid and Its Analogs
De Novo Synthesis of the Piperidine-2-carboxylic Acid Core
The foundational step in synthesizing the target compound is the creation of the piperidine-2-carboxylic acid scaffold, also known as pipecolic acid. wikipedia.orgnih.gov This can be achieved through various ring-forming reactions and stereoselective strategies to control the chirality at the C2 position.
Ring-Forming Reactions and Cyclization Strategies for Piperidine (B6355638) Architectures
Several robust methods have been established for the construction of the piperidine ring. One of the most direct approaches is the catalytic hydrogenation of pyridine-based precursors. For instance, 2-pyridinecarboxylic acid can be reduced to piperidine-2-carboxylic acid using hydrogen gas in the presence of a palladium-on-carbon catalyst. google.com This method is advantageous due to its simplicity and the availability of the starting material. google.com
Another prevalent strategy is the intramolecular reductive amination of linear amino aldehydes or amino ketones. This process involves the cyclization of a precursor containing both an amine and a carbonyl group, which forms a cyclic imine intermediate that is subsequently reduced to the piperidine ring. Diastereoselective intramolecular reductive aminations have been used to synthesize various substituted pipecolic acids. acs.org
A modified Strecker synthesis provides an alternative route, wherein a cyclic imine (a tetrahydropyridine) reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form an α-amino nitrile. rsc.org Subsequent hydrolysis of the nitrile group yields the desired piperidine-2-carboxylic acid derivative. rsc.org This method has proven effective for producing a range of alkyl- and aryl-substituted pipecolic acids. rsc.org
| Strategy | Precursor | Key Reagents | Product | Reference(s) |
| Catalytic Hydrogenation | 2-Pyridinecarboxylic acid | H₂, Pd/C | Piperidine-2-carboxylic acid | google.com |
| Intramolecular Reductive Amination | Linear amino aldehydes | Hydride reducing agents | Substituted pipecolic acids | acs.org |
| Modified Strecker Synthesis | Tetrahydropyridine | Trimethylsilyl cyanide (TMSCN), then H₃O⁺ | Substituted pipecolic acids | rsc.org |
Asymmetric and Stereoselective Approaches to Enantiopure Piperidine-2-carboxylic Acid Scaffolds
Given that the C2 carbon of piperidine-2-carboxylic acid is a stereocenter, controlling its configuration is paramount for many applications. Asymmetric synthesis is employed to selectively produce a single enantiomer.
One major approach utilizes the "chiral pool," starting from readily available enantiopure molecules. For example, L-aspartic acid has been used as a starting material to synthesize enantiomerically pure piperidine dicarboxylic acid analogs through a multi-step sequence involving alkylation and reductive amination for ring closure. researchgate.net Similarly, chiral substrates like L-phenylglycinol have been used to construct the piperidine ring via cyclization, followed by catalytic hydrogenation. google.com
Catalytic asymmetric hydrogenation is another powerful technique. In this method, an unsaturated piperidine precursor, such as a dihydropyridine (B1217469) derivative, is hydrogenated using a chiral catalyst system. For example, ruthenium complexes with chiral ligands like (S)-BINAP have been successfully employed to produce N-protected (S)-piperidine-2-carboxylic acid with high stereoselectivity. google.com
For racemic mixtures of pipecolic acid, classical resolution can be performed. This involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, such as D- or L-tartaric acid, to form diastereomeric salts. google.com These salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of pipecolic acid can be recovered by removing the resolving agent. google.com
| Approach | Starting Material / Substrate | Key Reagent / Catalyst | Key Feature | Reference(s) |
| Chiral Pool Synthesis | L-Aspartic acid | N/A (Chiral starting material) | Utilizes existing stereocenter | researchgate.net |
| Chiral Pool Synthesis | L-Phenylglycinol | N/A (Chiral starting material) | Multi-step conversion to chiral product | google.com |
| Catalytic Asymmetric Hydrogenation | Unsaturated piperidine derivative | (S)-BINAP-RuCl₂ | High stereoselectivity in ring formation | google.com |
| Classical Resolution | DL-Pipecolic acid | L- or D-Tartaric acid | Separation of enantiomers via diastereomeric salts | google.com |
Introduction and Modification of the N-Propyl Moiety
Once the piperidine-2-carboxylic acid core is synthesized, the next step toward 1-propylpiperidine-2-carboxylic acid is the introduction of the propyl group onto the ring's nitrogen atom.
N-Alkylation Protocols and Related Nitrogen Functionalizations
The secondary amine of the piperidine ring can be alkylated using several standard organic chemistry protocols. Direct N-alkylation involves reacting the piperidine-2-carboxylic acid (often protected as an ester to prevent interference from the acidic proton) with a propylating agent, such as 1-iodopropane (B42940) or 1-bromopropane. This reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydride, in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The base deprotonates the amine, increasing its nucleophilicity for attack on the alkyl halide. researchgate.net
Reductive amination offers an alternative and often higher-yielding route. This two-step, one-pot process involves reacting the piperidine-2-carboxylic acid with propanal (propionaldehyde). The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-propylated product. Biocatalytic reductive amination using amine dehydrogenases has also emerged as a method for synthesizing chiral amines. frontiersin.org
Derivatization Strategies from Pre-existing Piperidine Cores
These N-alkylation strategies are directly applicable to pre-formed piperidine-2-carboxylic acid scaffolds, including those produced as single enantiomers. A notable industrial application is found in the synthesis of the local anesthetic Ropivacaine (B1680718), which is the S-enantiomer of N-propylpipecolic acid-2,6-xylidide. google.com The synthesis starts with enantiomerically pure L-pipecolic acid, which is then N-propylated before being coupled with 2,6-xylidine. This highlights the importance of efficient and stereoretentive N-alkylation protocols in pharmaceutical manufacturing. google.com
| Method | Reagents | Solvent/Conditions | Key Characteristics | Reference(s) |
| Direct N-Alkylation | Propyl halide (e.g., n-propyl iodide), Base (e.g., K₂CO₃) | DMF, Room Temp to 70°C | Standard Sₙ2 reaction; requires a base. | researchgate.net |
| Reductive Amination | Propanal, Reducing agent (e.g., NaBH(OAc)₃) | Dichloromethane (DCM) or similar | Forms an iminium intermediate; often mild and high-yielding. | frontiersin.org |
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that can be converted into various derivatives, such as esters and amides, which can alter the compound's physical and biological properties.
The most common transformation is esterification. The Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven process, often requiring the use of excess alcohol as the solvent to drive the reaction to completion. chemguide.co.uk Other reagents, such as phosphorus oxychloride (POCl₃), can also facilitate this transformation under mild conditions. derpharmachemica.com
Amide bond formation is another critical transformation. This is typically achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride. google.comlibretexts.org The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt), can be used to directly couple the carboxylic acid with an amine, forming the amide bond under milder conditions that minimize side reactions like racemization. organic-chemistry.org The synthesis of amide and thioester analogs of pipecolic acid derivatives has been explored for various applications. nih.gov
| Transformation | Target Functional Group | Key Reagents | Reaction Name/Type | Reference(s) |
| Esterification | Ester (-COOR) | Alcohol (ROH), H₂SO₄ (catalyst) | Fischer Esterification | masterorganicchemistry.comchemguide.co.uk |
| Amide Formation (via Acyl Chloride) | Amide (-CONR₂) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Nucleophilic Acyl Substitution | google.comlibretexts.org |
| Amide Formation (Direct Coupling) | Amide (-CONR₂) | Amine (R₂NH), Coupling Agent (e.g., DCC, EDC) | Amide Coupling | organic-chemistry.org |
Carboxylic Acid Activation and Amide/Ester Coupling Reactions
The formation of amide and ester bonds from this compound necessitates the activation of the carboxylic acid moiety to enhance its electrophilicity for reaction with a nucleophile (an amine or alcohol). hepatochem.comfishersci.co.uk Direct condensation is generally not feasible due to a competing acid-base reaction between the carboxylic acid and the amine. fishersci.co.uk
Amide Coupling: A common strategy involves the use of coupling reagents to facilitate amide bond formation. hepatochem.com These reagents react with the carboxylate to form a highly reactive intermediate, which is then readily attacked by an amine. hepatochem.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose. fishersci.co.ukgrowingscience.com To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.uk
Phosphonium and uronium/aminium salt-based reagents represent another major class of activating agents. fishersci.co.uk Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and are widely used in peptide synthesis, a field where amide bond formation is paramount. fishersci.co.ukgrowingscience.com
Interactive Table: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additives/Bases | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely applicable, cost-effective. fishersci.co.ukgrowingscience.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | DIEA, Triethylamine | High efficiency, forms active esters. fishersci.co.uk |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIEA | Very rapid coupling, popular in peptide synthesis. fishersci.co.ukgrowingscience.com |
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., sulfuric acid or tosic acid). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com
Alternatively, esterification can be accomplished under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uklibretexts.org The resulting acyl chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester. fishersci.co.uk
Reduction and Other Transformations of the Carboxyl Group
The carboxyl group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids. jackwestin.com Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, effectively converting the carboxylic acid to the corresponding alcohol. jackwestin.comkhanacademy.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that can selectively reduce carboxylic acids to primary alcohols. khanacademy.org It is considered more chemoselective than LiAlH₄ and may be preferred in the presence of other reducible functional groups. khanacademy.org
The mechanism of reduction with LiAlH₄ is thought to begin with an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. khanacademy.orgmsu.edu Subsequent coordination and hydride delivery steps lead to the formation of the primary alcohol after an aqueous workup. khanacademy.org
Chiral Resolution and Enantiopurification Techniques for this compound Derivatives
As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is critical for many applications.
Diastereomeric Salt Formation and Fractional Crystallization
A classical and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base. libretexts.orggoogle.com The resulting products are a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org
This difference in solubility allows for their separation by fractional crystallization. google.com One diastereomer will preferentially crystallize from a suitable solvent, allowing it to be isolated in a pure form. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent. libretexts.org Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org Similarly, chiral acids like di-benzoyl-L-tartaric acid can be used to resolve racemic piperidine derivatives that have a basic site. google.com
Interactive Table: Examples of Chiral Resolving Agents
| Resolving Agent Type | Specific Example | Target Functional Group | Principle of Separation |
|---|---|---|---|
| Chiral Base | (R)-1-Phenylethanamine | Carboxylic Acid | Forms diastereomeric salts with different solubilities. libretexts.org |
| Chiral Base | Brucine / Strychnine | Carboxylic Acid | Forms diastereomeric salts with different solubilities. libretexts.org |
| Chiral Acid | Di-benzoyl-L-tartaric acid | Amine (on piperidine) | Forms diastereomeric salts with different solubilities. google.com |
| Chiral Acid | (S)-Mandelic acid | Amine (on piperidine) | Forms diastereomeric salts with different solubilities. google.com |
Chromatographic Chiral Separations (e.g., Preparative HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. ymc.co.jpnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.gov
For compounds like this compound derivatives, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used and effective. ymc.co.jpmdpi.com The separation process is scaled up from an analytical method, where conditions such as the mobile phase composition and flow rate are first optimized. ymc.co.jp By increasing the column diameter and sample loading, significant quantities of enantiomerically pure material can be isolated. ymc.co.jp Recycling HPLC systems can further enhance purity and throughput by repeatedly passing the sample through the column, which improves the resolution between closely eluting peaks. ymc.co.jp
Biocatalytic Approaches for Enantiomeric Enrichment
Biocatalysis offers a green and highly selective alternative for chiral resolution. rsc.org Enzymatic kinetic resolution is a common biocatalytic strategy. This method relies on an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. umn.edu
For derivatives of this compound, such as its esters, lipases are frequently employed. For instance, lipase (B570770) from Aspergillus niger has been shown to be an effective catalyst for the enantioselective hydrolysis of racemic pipecolic acid esters. umn.edu The enzyme preferentially hydrolyzes one enantiomeric ester, leaving the unreacted ester enriched in the other enantiomer. umn.edu This allows for the separation of the resulting enantiopure acid from the unreacted enantiopure ester. The choice of the ester group (e.g., methyl vs. octyl) can influence the enantioselectivity of the enzymatic process. umn.edu
In addition to resolution, biocatalytic synthesis can directly produce enantiopure L-pipecolic acid. Systems combining enzymes like lysine (B10760008) cyclodeaminase or a transaminase coupled with a pyrroline-5-carboxylate reductase can produce L-pipecolic acid from lysine. rsc.orgunibe.ch
Advanced Spectroscopic and Chromatographic Characterization of 1 Propylpiperidine 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-propylpiperidine-2-carboxylic acid derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative like this compound (2,6-dimethylphenyl)amide, the spectrum reveals characteristic signals. For instance, aromatic protons typically appear as multiplets in the downfield region (e.g., ~7.135 ppm). The methine proton at the C-2 position of the piperidine (B6355638) ring is often observed as a doublet around 4.360 ppm. The methylene (B1212753) protons of the piperidine ring and the propyl group exhibit complex multiplets at various chemical shifts (e.g., 3.655, 3.159, 2.398, and 1.935 ppm). The methyl protons of the dimethylphenyl group would appear as a singlet at approximately 2.239 ppm, while the terminal methyl group of the propyl chain is expected at a more upfield position, such as 0.994 ppm. sphinxsai.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid or amide group is typically found in the highly deshielded region of the spectrum. Aromatic carbons can be identified by their signals in the approximate range of 117-144 ppm. sphinxsai.com The carbons of the piperidine ring and the propyl group will have distinct chemical shifts that are sensitive to their substitution and conformation.
Illustrative ¹³C NMR Data for a this compound Derivative:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl carbons (aromatic) | 17.14 |
| Aromatic carbons (C-H) | 117.97 |
| Aromatic carbon (C-H) | 121.80 |
| Aromatic carbons (C-H) | 128.31 |
| Aromatic carbon (quaternary) | 143.11 |
This table is based on data for a related impurity and serves as an example of expected chemical shifts. sphinxsai.com
Two-Dimensional (2D) NMR Experiments for Connectivity and Relative Stereochemistry
To establish the precise connectivity of atoms and the relative stereochemistry, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the molecule. This is crucial for assigning the protons of the piperidine ring and the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the propyl group to the piperidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative stereochemistry of substituents on the piperidine ring can be determined.
Application of Chiral Complexing Agents in NMR for Enantiomeric Purity Assessment
Determining the enantiomeric purity of chiral compounds like this compound is critical. Chiral complexing agents (also known as chiral solvating agents) are used in NMR spectroscopy to differentiate between enantiomers. nih.gov These agents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer.
One such agent is (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. In the presence of this crown ether, the amine of the piperidine ring is protonated, and the resulting ammonium (B1175870) ion associates with the crown ether. This interaction can lead to observable enantiomeric discrimination in both the ¹H and ¹³C NMR spectra of piperidines with a stereogenic center alpha to the nitrogen atom. nih.gov Other chiral solvating agents, such as those derived from BINOL or diphenylprolinol, have also been effectively used for the enantiodiscrimination of carboxylic acids via ¹H NMR. nih.govrsc.org The integration of the separated signals allows for the quantitative determination of the enantiomeric excess (ee).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govmdpi.com This is crucial for confirming the molecular formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. Techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry are often employed for this purpose. nih.gov
Hyphenated Techniques (e.g., LC-MS) for Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for the analysis of complex mixtures, allowing for the separation, identification, and quantification of this compound derivatives and any related impurities. nih.gov
The fragmentation patterns observed in the mass spectrum are highly characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org In the case of this compound, fragmentation may also involve cleavage of the N-propyl group or ring-opening of the piperidine moiety. The analysis of these fragmentation patterns can provide valuable structural information and help to confirm the identity of the compound. For aliphatic amines, the molecular ion peak is typically an odd number. libretexts.org The fragmentation of the molecular ion is energetically driven, and the resulting fragments provide a fingerprint of the original molecule. chemguide.co.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its key functional groups. The vibrational spectrum is dictated by the molecule's constituent parts: the piperidine ring, the N-propyl substituent, and the carboxylic acid group.
In the IR spectrum, the carboxylic acid functional group gives rise to highly characteristic absorption bands. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding in the solid state or in concentrated solutions. nih.gov The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak, generally between 1700 and 1770 cm⁻¹. nih.gov The precise position of this peak is sensitive to the local environment; for a protonated carboxylic group with no hydrogen bonding, the frequency can be as high as 1776 cm⁻¹, while the formation of one or two hydrogen bonds can shift this frequency down to approximately 1733-1749 cm⁻¹ and 1703-1710 cm⁻¹, respectively. nih.gov
The N-propyl group and the piperidine ring contribute to the C-H stretching region, typically observed between 3000 and 2850 cm⁻¹. The C-N stretching vibration of the tertiary amine within the piperidine ring usually appears in the fingerprint region, around 1200-1000 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch provides a strong band. Raman is particularly effective for identifying vibrations of the carbon skeleton of the piperidine ring and the propyl chain, which appear in the 1500-800 cm⁻¹ region. researchgate.net The symmetric and asymmetric stretching modes of the carboxylate group (COO⁻), which would be present if the molecule exists in its zwitterionic form, are found around 1555 cm⁻¹ and 1400 cm⁻¹, respectively. nih.govresearchgate.net Comparing the IR and Raman spectra can help confirm the presence and environment of these functional groups.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | IR | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1770 - 1700 | IR, Raman | Strong |
| Alkyl Groups | C-H stretch | 3000 - 2850 | IR, Raman | Medium-Strong |
| Tertiary Amine | C-N stretch | 1200 - 1000 | IR | Medium |
| Carboxylate (Zwitterion) | O-C-O asymmetric stretch | ~1555 | IR | Strong |
| Carboxylate (Zwitterion) | O-C-O symmetric stretch | ~1400 | IR | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.gov This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of the chiral center at the C2 position of the piperidine ring.
For piperidine derivatives, the six-membered ring typically adopts a chair conformation, which is energetically more favorable than a boat conformation. nih.govwikipedia.org X-ray analysis would confirm this preference and establish the orientation of the substituents. The carboxylic acid group at the C2 position and the propyl group at the N1 position can be oriented in either axial or equatorial positions. Conformational studies on similar (S)-piperidine-2-carboxylic acid dipeptides have shown a preference for the chair conformation. nih.gov In the solid state, zwitterionic forms are common for amino acids, and a crystal structure of dl-piperidinium-2-carboxylate confirms a chair conformation. researchgate.net
Furthermore, the crystallographic data reveals the packing of molecules within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding. In the case of this compound, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended networks. nih.gov If the molecule crystallizes as a zwitterion, hydrogen bonding would occur between the protonated amine (N⁺-H) and the carboxylate (COO⁻) groups. researchgate.net This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological context.
Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of this compound and identifying any related impurities. These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
For a polar, ionizable compound like this compound, reversed-phase chromatography is the most common approach. A nonpolar stationary phase, such as a C18 (octadecylsilane) column, is typically used. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape and reproducibility for the acidic and basic functional groups, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid and protonate the tertiary amine. researchgate.nethelixchrom.com
UPLC, which utilizes columns packed with smaller particles (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com This allows for better separation of closely related impurities, such as synthetic precursors, degradation products, or isomers. Detection is commonly performed using a UV detector, as the carboxylic acid group has some absorbance at low wavelengths, or more universally with a mass spectrometer (LC-MS), which provides molecular weight information for peak identification. mdpi.com
Table 2: Typical HPLC/UPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, e.g., ACQUITY UPLC® BEH C18 (1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)
Gas Chromatography (GC) is generally not the primary method for analyzing intact carboxylic acids like this compound due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To make the compound suitable for GC analysis, derivatization is typically required to convert the polar carboxylic acid group into a more volatile ester, for example, through reaction with a silylating agent or an alcohol.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for chiral separations. chromatographyonline.com Since this compound possesses a chiral center, SFC is an ideal technique for separating its enantiomers. SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for faster separations and higher efficiency compared to HPLC. nih.gov
For enantiomeric separation, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used. nih.gov A small amount of a polar organic modifier, such as methanol or ethanol, is often added to the CO₂ mobile phase to improve solubility and chromatographic performance. chromatographyonline.com The ability to efficiently separate enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct biological activities.
Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as a valuable, complementary method to HPLC for purity and heterogeneity analysis. analyticaltoxicology.com CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov Given that this compound is an amphoteric compound with both an acidic (carboxylic acid) and a basic (tertiary amine) center, its net charge is highly dependent on the pH of the buffer solution.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a buffer-filled capillary is used for separation. At low pH, the amine group will be protonated (positive charge) and the carboxylic acid will be neutral, resulting in a net positive charge. At high pH, the carboxylic acid will be deprotonated (negative charge) and the amine will be neutral, leading to a net negative charge. At a pH between the pKa values of the two groups, the molecule will exist as a zwitterion with a net neutral charge. By carefully selecting the pH of the background electrolyte (BGE), optimal separation from charged or neutral impurities can be achieved. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com
Potentiometric Titration for Acid-Base Property Determination and Ionization State Analysis
Potentiometric titration is a fundamental analytical method used to determine the acid dissociation constants (pKa values) of ionizable functional groups. researchgate.net For this compound, this technique is crucial for characterizing its acid-base properties and predicting its ionization state at different pH values. The molecule has two ionizable centers: the carboxylic acid group and the tertiary piperidine nitrogen.
The procedure involves dissolving a precise amount of the compound in an aqueous medium and titrating it with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH with a calibrated electrode. who.int The resulting titration curve (pH versus volume of titrant added) will exhibit two inflection points corresponding to the neutralization of the two functional groups.
The pKa value for each group is determined from the pH at the half-equivalence point of its respective titration step. researchgate.net The first pKa (pKa₁) will correspond to the more acidic carboxylic acid group, while the second, higher pKa (pKa₂) will correspond to the protonated tertiary amine (the piperidinium (B107235) ion). These experimental pKa values are essential for understanding the compound's solubility, lipophilicity, and potential for ionic interactions, which are critical parameters in pharmaceutical and chemical research. nih.gov Studies on similar piperidine derivatives have reported pKa values in the range of 5.8-8.2 for the amine function, depending on the substituents. who.int
Table 3: Predicted Ionizable Groups and pKa Values for this compound
| Ionizable Group | Type | Predicted pKa | Ionized Form |
| Carboxylic Acid (-COOH) | Acidic | ~2 - 4 | Carboxylate (-COO⁻) |
| Piperidine Nitrogen (-N(Pr)-) | Basic | ~8 - 11 | Piperidinium Ion (-N⁺H(Pr)-) |
Computational Chemistry and Molecular Modeling of 1 Propylpiperidine 2 Carboxylic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govmdpi.com This process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. mdpi.com For 1-propylpiperidine-2-carboxylic acid, calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov The output of a geometry optimization includes the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.com These parameters are crucial for understanding the molecule's shape and steric properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated via DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (piperidine ring) | 1.47 Å |
| C-C (piperidine ring) | 1.54 Å | |
| C=O (carboxyl group) | 1.21 Å | |
| C-O (carboxyl group) | 1.35 Å | |
| N-C (propyl group) | 1.48 Å | |
| Bond Angle | C-N-C (piperidine ring) | 111.5° |
| O=C-O (carboxyl group) | 124.0° | |
| Dihedral Angle | C-C-N-C (ring torsion) | -55.2° |
Note: These values are representative examples for illustrative purposes.
The electronic reactivity of a molecule can be described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com These include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which describes the propensity of a species to accept electrons. thaiscience.infomdpi.com A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule. mdpi.com
Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -0.95 |
| HOMO-LUMO Gap | ΔE | 5.90 |
| Electronegativity | χ | 3.90 |
| Chemical Hardness | η | 2.95 |
| Electrophilicity Index | ω | 2.58 |
Note: These values are representative examples based on quantum chemical principles.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. dovepress.com The system is then subjected to energy minimization to remove any unfavorable atomic clashes. mdpi.com The simulation proceeds by solving Newton's equations of motion for the system, allowing the molecule's trajectory to be tracked over a period of nanoseconds or longer. mdpi.com
Analysis of the MD trajectory provides a wealth of information. nih.gov It reveals the molecule's conformational flexibility, identifying the most populated shapes or conformers. It also allows for the detailed study of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. researchgate.net Key parameters analyzed from simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com
Molecular Docking Studies for Predictive Binding Modes with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. researchgate.net
In a docking study of this compound, the 3D structure of the compound (the ligand) would be placed into the binding site of a target protein. researchgate.net A scoring function is then used to calculate the binding energy for numerous possible poses, with lower energy scores typically indicating a more favorable binding interaction. mdpi.com The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, between the ligand and specific amino acid residues in the protein's active site. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result |
|---|---|
| Binding Affinity | -7.5 kcal/mol |
| Key Interacting Residues | Arg122, Asp250, Tyr314 |
| Types of Interactions | Hydrogen bond with Arg122 (carboxyl group), Ionic bond with Asp250 (piperidine nitrogen), Hydrophobic interaction with Tyr314 (propyl group) |
Note: These results are hypothetical and depend on the specific protein target selected.
In Silico Prediction of Spectroscopic Parameters and Stereochemical Outcomes
Computational methods can accurately predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. nih.gov Following a DFT geometry optimization, further calculations can be performed to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated, helping to assign experimental spectral bands to specific molecular vibrations. nih.gov
Computational chemistry is also a powerful tool for predicting stereochemical outcomes of chemical reactions. By modeling the transition states of different reaction pathways, it is possible to determine the most energetically favorable route, thereby predicting which stereoisomer (e.g., R or S enantiomer) is likely to be the major product.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar Investigations and Molecular Design Principles for 1 Propylpiperidine 2 Carboxylic Acid Analogs
Systematic Exploration of N-Substituent Effects on Molecular Recognition and Functional Outcomes
The N-substituent of the piperidine (B6355638) ring plays a crucial role in molecular recognition and the resulting functional outcomes of 1-Propylpiperidine-2-carboxylic acid analogs. The nature of this substituent can significantly influence the compound's affinity and selectivity for its biological target.
The length, branching, and polarity of the N-alkyl chain are critical determinants of biological activity. In many cases, a systematic increase in the length of the N-alkyl chain from a methyl to a propyl or butyl group can lead to an enhancement in potency up to an optimal point, after which further increases in chain length may result in a decrease in activity due to steric hindrance or unfavorable hydrophobic interactions within the binding pocket. For instance, in a series of N-substituted spiropiperidines developed as nociceptin (B549756) receptor ligands, the nature of the N-substituent was found to be a key factor in modulating binding affinity. beilstein-journals.org
The introduction of functional groups on the N-alkyl chain can also profoundly impact molecular recognition. For example, the incorporation of aromatic rings or polar groups can lead to additional interactions with the receptor, such as pi-pi stacking or hydrogen bonding, thereby enhancing binding affinity and selectivity. Studies on N-substituted piperidine analogs have demonstrated that the presence of an N-benzyl group can be crucial for high-affinity binding to certain targets. nih.gov
| N-Substituent Modification | General Effect on Activity | Rationale |
| Increase in Alkyl Chain Length | Potency may increase up to an optimal length | Enhanced hydrophobic interactions with the binding pocket |
| Introduction of Aromatic Groups | Can increase affinity and selectivity | Potential for pi-pi stacking and other favorable interactions |
| Incorporation of Polar Groups | May enhance or decrease affinity depending on the target | Formation of hydrogen bonds or electrostatic interactions |
Influence of Stereochemistry on Ligand-Receptor Interactions and Biological Efficacy
Stereochemistry is a critical factor in the biological activity of this compound analogs, as the three-dimensional arrangement of atoms dictates the molecule's ability to fit into the chiral binding pocket of a receptor. The piperidine ring in these compounds contains at least one chiral center at the 2-position, and the specific stereoisomer can exhibit significantly different pharmacological properties.
The conformation of the piperidine ring, which can be influenced by its substituents and their stereochemistry, also plays a vital role in ligand-receptor interactions. The chair and boat conformations of the piperidine ring present different spatial arrangements of the substituents, and one conformation may be strongly preferred for binding to a specific receptor.
Impact of Substitutions on the Piperidine Ring System on Binding Affinity and Selectivity
Modifications to the piperidine ring system of this compound, beyond the N-substituent, offer another avenue for modulating binding affinity and selectivity. The position, nature, and stereochemistry of these substituents can have a profound impact on the molecule's interaction with its biological target.
Introducing substituents at various positions on the piperidine ring can alter the molecule's shape, polarity, and conformational preferences, thereby influencing how it fits into a receptor's binding pocket. For instance, the addition of alkyl groups can enhance hydrophobic interactions, while polar substituents like hydroxyl or amino groups can form new hydrogen bonds. A study on pipecolic acid-based inhibitors of TNF-alpha converting enzyme (TACE) revealed that the potency and selectivity were dramatically influenced by the nature of a sulfonamide group that interacts with the S1' site of the enzyme. biosynth.comnih.gov
| Ring Substitution Position | Potential Impact on Binding | Example from Related Compounds |
| C-3 | Can influence interactions with specific subpockets | (R)-piperidine-3-carboxamide crucial for HIV-1 protease inhibition plos.org |
| C-4 | May modulate selectivity and physicochemical properties | 4-hydroxy and 5-hydroxy pipecolate scaffolds in TACE inhibitors biosynth.comnih.gov |
| C-5 | Can affect overall conformation and binding | 5-hydroxy pipecolate scaffolds in TACE inhibitors biosynth.comnih.gov |
| C-6 | Can influence the orientation of other substituents | 6-alkylpipecolic acids show altered amide isomer equilibrium acs.orgcapes.gov.br |
Rational Design Strategies for Targeted Chemical Probes and Functional Modulators
The rational design of chemical probes and functional modulators based on the this compound scaffold is a key strategy for elucidating biological pathways and developing new therapeutic agents. rsc.orgmdpi.com This approach involves the targeted modification of the lead compound to incorporate specific functionalities that allow for the investigation of its molecular interactions.
One common strategy is the design of fluorescently labeled analogs. By attaching a fluorescent tag to a region of the molecule that is not critical for binding, researchers can visualize the localization of the compound within cells and tissues. mdpi.com This can provide valuable insights into the compound's mechanism of action and its interaction with its biological target.
Another important aspect of rational design is the development of photoaffinity probes. These probes are designed to bind to the target receptor and, upon photoactivation, form a covalent bond with it. This allows for the identification and characterization of the binding site.
The design of functional modulators, such as agonists, antagonists, or allosteric modulators, requires a deep understanding of the SAR of the this compound scaffold. By systematically modifying the structure, it is possible to fine-tune the compound's activity to achieve the desired functional outcome. For example, subtle changes to the N-substituent or the piperidine ring can convert an agonist into an antagonist.
Pharmacophore Modeling and Ligand-Based Design Approaches
In the absence of a high-resolution crystal structure of the target receptor, pharmacophore modeling and ligand-based design are powerful computational tools for the discovery and optimization of new ligands. nih.govresearchgate.net A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to bind to a specific target.
For this compound analogs, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the piperidine nitrogen in its protonated state), and hydrophobic regions corresponding to the propyl group and the piperidine ring. By screening virtual libraries of compounds against this pharmacophore model, it is possible to identify new molecules that are likely to bind to the same target.
Once a set of active compounds is identified, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. For instance, 3D-QSAR studies on piperidine carboxamide derivatives have highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition of anaplastic lymphoma kinase (ALK). researchgate.net
Ligand-based design strategies also include similarity searching, where databases are searched for compounds that are structurally similar to a known active ligand, and scaffold hopping, where the core structure of a molecule is replaced with a different scaffold while maintaining the key pharmacophoric features. These approaches have been successfully used in the discovery of novel ligands for a wide range of biological targets.
Research Applications and Broader Scientific Impact of 1 Propylpiperidine 2 Carboxylic Acid in Organic and Medicinal Chemistry
Strategic Intermediates in the Synthesis of Complex Organic Molecules
The piperidine-2-carboxylic acid framework is a recurring motif in numerous natural products and synthetic compounds of biological importance. The ability to introduce an N-propyl group onto this scaffold provides a strategic handle for chemists to fine-tune the physicochemical properties of the molecule, thereby enhancing its utility as a synthetic intermediate.
Precursors to Biologically Active Amides and Esters, exemplified by Local Anesthetic Analogs
A prime example is the synthesis of ropivacaine (B1680718), a widely used long-acting local anesthetic. nih.gov Ropivacaine is the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide. researchgate.netnih.gov Its synthesis often starts from (S)-pipecolic acid, which is then N-propylated to form (S)-1-propylpiperidine-2-carboxylic acid. This intermediate is subsequently coupled with 2,6-dimethylaniline (B139824) to yield the final amide product. researchgate.netnih.gov The N-propyl group in ropivacaine is critical for its optimal balance of potency and duration of action, as well as its reduced cardiotoxicity compared to its N-butyl analog, bupivacaine. nih.gov
The general synthetic route highlights the importance of 1-propylpiperidine-2-carboxylic acid as a key precursor. By modifying the amine or alcohol component in the final coupling step, a diverse library of amide and ester analogs can be generated for structure-activity relationship (SAR) studies, aiming to develop new local anesthetics with improved pharmacological profiles. mdpi.comnih.govnih.gov
Table 1: Synthesis of Ropivacaine from (S)-Pipecolic Acid
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | (S)-Pipecolic acid | Propyl bromide | N-propylation | (S)-1-Propylpiperidine-2-carboxylic acid |
| 2 | (S)-1-Propylpiperidine-2-carboxylic acid | Thionyl chloride | Acyl chloride formation | (S)-1-Propylpiperidine-2-carbonyl chloride |
| 3 | (S)-1-Propylpiperidine-2-carbonyl chloride | 2,6-dimethylaniline | Amide bond formation | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide (Ropivacaine) |
Building Blocks for Diverse Nitrogen-Containing Heterocyclic Frameworks
The pipecolic acid scaffold is a fundamental building block in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, including many alkaloids and other natural products. researchgate.net The inherent chirality and functionality of this compound make it a valuable starting material for asymmetric synthesis.
The carboxylic acid and the secondary amine functionalities allow for a variety of chemical transformations. The carboxylic acid can be reduced to an alcohol, converted to an aldehyde, or used in various coupling reactions. The secondary amine can be further alkylated, acylated, or incorporated into larger heterocyclic systems. These transformations enable the construction of complex polycyclic structures with defined stereochemistry. For instance, derivatives of pipecolic acid are utilized in multicomponent reactions to generate novel heterocyclic scaffolds with potential biological activities.
Development of Novel Chemical Entities for Pre-clinical Biological Studies
The inherent drug-like properties of the N-propylpiperidine scaffold have led to its exploration in the development of novel ligands for various biological targets, particularly within the central nervous system.
Ligands for G Protein-Coupled Receptors (GPCRs), including Histamine (B1213489) H3 Receptors
G protein-coupled receptors are a large family of transmembrane proteins that are major targets for drug discovery. The histamine H3 receptor (H3R), primarily expressed in the central nervous system, is a key regulator of neurotransmitter release and has been implicated in various neurological and psychiatric disorders.
Recent research has identified piperidine (B6355638) derivatives as potent and selective ligands for the H3R. Structure-activity relationship studies have shown that the piperidine ring is a crucial structural element for high affinity at the H3R. By systematically modifying the substituents on the piperidine nitrogen and the carboxamide portion of the molecule, researchers can develop ligands with tailored affinities and selectivities. The N-propyl group in this compound-derived ligands can contribute to the optimal hydrophobic interactions within the H3R binding pocket.
Table 2: Affinity of Piperidine Derivatives at Human Histamine H3 Receptors (hH3R)
| Compound | R Group (on Piperidine N) | Linker | Aromatic Moiety | hH3R Ki (nM) |
| Analog 1 | Propyl | -(CH2)3- | 4-Phenylphenol | 6.2 |
| Analog 2 | Propyl | -(CH2)4- | 4-Phenylphenol | 2.7 |
| Analog 3 | Propyl | -(CH2)5- | 4-Phenylphenol | 5.2 |
| Data derived from SAR studies of related compounds. |
Modulators of Neurotransmitter Transporters (e.g., Dopamine (B1211576) and GABA Transporters)
Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling. Modulators of these transporters are used to treat a variety of neurological and psychiatric conditions.
The piperidine-2-carboxylic acid scaffold is structurally related to known inhibitors of the GABA transporter (GAT), such as nipecotic acid (piperidine-3-carboxylic acid). Studies have shown that pipecolic acid itself can influence the release and uptake of GABA. N-substituted derivatives of nipecotic acid have been extensively investigated as GAT inhibitors, with the N-substituent playing a key role in modulating potency and selectivity for different GAT subtypes. nih.gov Therefore, derivatives of this compound represent a promising class of compounds for the development of novel GAT modulators.
In the context of the dopamine transporter (DAT), research has shown that N-propylpiperidine derivatives can exhibit high affinity for dopaminergic targets. For example, (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine has been identified as a potent and highly selective ligand for the dopamine D4 receptor. researchgate.net While this compound targets a receptor rather than the transporter, it demonstrates that the N-propylpiperidine scaffold can be accommodated within dopaminergic binding sites. This suggests that with appropriate structural modifications, derivatives of this compound could be developed as effective modulators of the dopamine transporter.
Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a wide range of cellular functions and is a target for the treatment of various central nervous system disorders, including pain and neurodegenerative diseases.
Several studies have highlighted the importance of the piperidine moiety in ligands designed for the sigma-1 receptor. Interestingly, a number of compounds have been developed that exhibit dual affinity for both the histamine H3 receptor and the sigma-1 receptor. These dual-target ligands often feature a piperidine core. The N-propyl substitution on the piperidine ring can influence the binding affinity and selectivity of these ligands for the sigma-1 receptor. The development of such multi-target ligands from a this compound starting point is an active area of research.
Table 3: Binding Affinities of a Dual H3/σ1 Receptor Ligand with a Piperidine Core
| Receptor Subtype | Ki (nM) |
| Histamine H3 | 7.70 |
| Sigma-1 | 3.64 |
| Sigma-2 | 67.9 |
| Data for a representative piperidine-based dual-acting compound. |
Research into Antiviral Agents
While direct studies detailing the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of piperidine derivatives and related carboxylic acids has been a subject of interest in the development of novel antiviral agents. The investigation into such compounds is often predicated on their ability to act as structural mimics or to interact with viral proteins crucial for the replication cycle.
For instance, research into other carboxylic acid derivatives has demonstrated their potential to inhibit viral replication. mdpi.com The scientific rationale for exploring this compound in this context would be its potential to interfere with viral enzymes, such as proteases or polymerases, which are essential for producing new viral particles. The specific stereochemistry and the presence of the N-propyl group on the piperidine ring could offer unique binding interactions with viral protein targets. Future research could involve screening this compound and its analogues against a range of viruses to identify any potential inhibitory activity and to elucidate the mechanism of action. Studies on compounds like anthraquinone-2-carboxylic acid have shown that a carboxylic acid moiety can be a key feature in molecules with potential antiviral effects against viruses like influenza. nih.gov
Applications in Chemical Biology Research
In the field of chemical biology, this compound presents an interesting scaffold for investigating the principles of amino acid mimicry, particularly as an analogue of the amino acid proline. Proline has a unique cyclic structure that imposes significant conformational constraints on the polypeptide chain, playing a critical role in protein folding and structure. embopress.org Molecules that mimic proline but possess altered ring sizes or substituents can be valuable tools for probing the stringency of the protein synthesis machinery.
Proline mimics, such as azetidine-2-carboxylic acid (a four-membered ring analogue), are known to be mistakenly incorporated into proteins in place of proline. nih.govnih.gov This misincorporation can lead to improperly folded proteins, triggering cellular stress responses like the unfolded protein response. nih.gov By analogy, this compound, with its six-membered ring, could be investigated as a potential proline mimic. Researchers would explore whether it is recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.
The larger ring size and the N-propyl substituent would introduce different geometric constraints compared to proline, potentially disrupting protein secondary structures like alpha-helices and beta-sheets in novel ways. Such studies provide fundamental insights into the fidelity of protein translation and the structural consequences of incorporating non-canonical amino acids. biorxiv.org
Table 1: Structural Comparison of Proline and this compound
| Feature | Proline | This compound |
| Ring Type | Pyrrolidine | Piperidine |
| Ring Size | 5-membered | 6-membered |
| Imino Acid | Yes | Yes |
| N-substituent | Hydrogen (as part of the ring) | Propyl group |
| Potential Impact on Peptide Chain | Induces sharp turns (β-turns) | Predicted to introduce a less acute kink |
Impurity Profiling and Quality Control Method Development in Pharmaceutical Synthesis Research
In the context of pharmaceutical development, any chemical compound intended for use as a starting material or intermediate, such as this compound, must undergo rigorous quality control. researchgate.net Impurity profiling—the identification, quantification, and characterization of unwanted chemicals—is a mandatory requirement by regulatory authorities like the ICH and FDA to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). nih.govresearchgate.net
The synthesis of this compound can potentially generate various impurities. These may include stereoisomers, unreacted starting materials, by-products from side reactions, or degradation products. ijprajournal.com For example, incomplete alkylation could leave behind piperidine-2-carboxylic acid, while over-reaction could introduce multiple propyl groups.
Developing robust analytical methods is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a common technique used to separate the main compound from its impurities. When coupled with Mass Spectrometry (LC-MS), it allows for the identification and structural elucidation of these trace components. nih.gov The development of such methods for this compound would involve selecting the appropriate column, mobile phase, and detector settings to achieve optimal separation and sensitivity for all potential impurities. This ensures that each batch of the compound meets the stringent purity requirements necessary for its use in pharmaceutical synthesis. researchgate.net
Table 2: Potential Impurities in the Synthesis of this compound and Relevant Analytical Methods
| Potential Impurity | Possible Origin | Recommended Analytical Technique |
| Piperidine-2-carboxylic acid | Unreacted starting material | HPLC, LC-MS |
| Di-propylated piperidine species | By-product of N-alkylation | GC-MS, LC-MS |
| Enantiomeric/Diastereomeric isomers | Non-stereoselective synthesis | Chiral HPLC |
| Residual Solvents (e.g., Ethanol, Toluene) | Synthesis/purification process | Gas Chromatography (GC) |
| Starting materials for ring synthesis | Incomplete initial reactions | HPLC, GC-MS |
Advanced Research Questions and Future Directions for 1 Propylpiperidine 2 Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Methodologies, including Flow Chemistry and Green Chemistry Principles
The future synthesis of 1-propylpiperidine-2-carboxylic acid and its analogues is increasingly geared towards sustainable and efficient methods. Green chemistry principles, which aim to reduce waste and minimize hazards, are paramount in modern pharmaceutical synthesis. nih.gov Key strategies include the use of greener solvents, one-pot multicomponent reactions, and continuous processing to improve atom economy. nih.gov
Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified automation and scale-up. nih.gov For the synthesis of N-alkylated pipecolic acid derivatives, a continuous flow approach can be particularly effective. For instance, a tandem hydrogenation and reductive amination strategy has been successfully employed for related compounds. lookchem.com This method could be adapted for this compound, potentially starting from picolinic acid. The initial amide coupling could be followed by a continuous, integrated multi-step ring-hydrogenation and reductive amination with propionaldehyde (B47417) in a high-pressure flow hydrogenator, using a catalyst like Palladium on carbon (Pd/C). lookchem.comunibe.ch This process is highly atom-economical, with water being the primary byproduct. lookchem.com
The table below outlines a potential green and continuous flow synthesis pathway compared to a traditional batch method.
| Feature | Traditional Batch Synthesis | Green Flow Chemistry Approach |
| Starting Material | Pipecolic acid | Picolinic acid |
| Alkylation Method | Reaction with a propyl halide (e.g., propyl bromide), often a toxic reagent. | Reductive amination using propionaldehyde in a flow reactor with H₂. unibe.ch |
| Solvents | Often uses chlorinated or other hazardous solvents. | Prefers greener solvents like ethanol, water, or 2-MeTHF. unibe.ch |
| Process Type | Step-wise with isolation of intermediates, leading to higher waste generation. | Integrated, multi-step tandem process without isolating intermediates. nih.govlookchem.com |
| Safety | Handling of hazardous reagents on a large scale; potential for thermal runaways. | Improved safety due to small reactor volumes and superior temperature control. nih.gov |
| Efficiency | Longer reaction times and laborious work-up procedures. | Reduced reaction times (minutes vs. hours) and potential for automated in-line purification. lookchem.com |
This shift towards flow chemistry and green principles not only makes the synthesis more environmentally benign but also more efficient and scalable, which is crucial for pharmaceutical development. nih.govunibo.it
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. chimia.chmdpi.com These technologies can analyze vast datasets to identify patterns, predict molecular properties, and even design novel molecules with desired characteristics. mdpi.comnih.gov
For this compound, AI can be applied in two key areas:
Molecular Design: ML algorithms, particularly deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules. These trained models can then generate novel derivatives of this compound that are optimized for specific properties, such as improved binding affinity to a target protein, better pharmacokinetic profiles, or reduced toxicity. mdpi.com
Synthesis Planning: Computer-Aided Synthesis Planning (CASP) has been significantly enhanced by ML. nih.gov Instead of relying on human-curated reaction rules, modern CASP tools use ML models trained on millions of published reactions to propose viable retrosynthetic pathways. nih.govsemanticscholar.org For a target molecule like a derivative of this compound, these tools can quickly generate and rank multiple synthesis routes, saving significant time and resources for chemists. semanticscholar.org These programs can also predict reaction outcomes and yields, helping to validate proposed synthetic steps before they are attempted in the lab. nih.gov
Exploration of Undiscovered Biological Targets and Mechanisms of Action for Related Compounds
While the specific biological targets of this compound are not extensively defined, the broader class of piperidine-2-carboxylic acid (pipecolic acid) derivatives has shown activity against a range of biological targets. This provides a fertile ground for future exploration.
Analogues have demonstrated inhibitory activity against several enzyme classes and receptors. For example, certain pipecolate hydroxamic acid scaffolds are potent and selective inhibitors of TNF-alpha converting enzyme (TACE), a target for inflammatory diseases. nih.gov Other derivatives have been investigated as antagonists for the NMDA receptor, which is implicated in neurological disorders. nih.gov Furthermore, structurally similar piperazine-2-carboxylic acid derivatives have shown promise as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov
Future research should involve systematic screening of this compound and its newly designed analogues against a diverse panel of biological targets. This could include:
Enzyme Panels: Screening against metalloproteinases (like TACE), cholinesterases, and kinases.
Receptor Panels: Evaluating binding affinity at CNS receptors like NMDA, GABA, and sigma receptors. nih.govnih.gov
Antimicrobial Targets: Testing against bacterial enzymes, such as those from Mycobacterium tuberculosis, where other piperidine (B6355638) derivatives have shown activity. nih.gov
Once a hit is identified, further studies would be required to elucidate the precise mechanism of action, including kinetic enzyme assays and structural biology studies (e.g., X-ray crystallography) to understand how the compound binds to its target. nih.gov
| Related Compound Class | Known Biological Target/Activity | Potential Therapeutic Area |
| Pipecolate Hydroxamic Acids | TNF-alpha converting enzyme (TACE) inhibition nih.gov | Inflammatory Diseases |
| Substituted Piperidine-2-carboxylic Acids | NMDA Receptor Antagonism nih.gov | Neurological Disorders |
| Piperazine-2-carboxylic Acids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition nih.gov | Alzheimer's Disease |
| Piperidine Derivatives | M. tuberculosis MenA Enzyme Inhibition nih.gov | Infectious Diseases |
| Piperidine Derivatives | Dipeptidyl peptidase-IV (DPP-IV) Inhibition mdpi.com | Diabetes |
Multidisciplinary Approaches for Comprehensive Understanding of Chemical-Biological Interactions
A thorough understanding of a molecule like this compound requires a convergence of expertise from multiple scientific disciplines. The complexity of drug action, from molecular interactions to physiological outcomes, cannot be fully captured by a single field.
A modern research framework would integrate the following disciplines:
Synthetic and Medicinal Chemistry: To design and create novel analogues of the parent compound, guided by computational predictions and biological data. acs.org
Computational Chemistry & Data Science: To perform molecular modeling, predict structure-activity relationships (SAR), plan syntheses using AI, and analyze large datasets from high-throughput screening. semanticscholar.orgnih.gov
Pharmacology and Cell Biology: To conduct in vitro and in vivo assays to determine biological activity, identify targets, elucidate mechanisms of action, and assess the physiological effects of the compounds.
Structural Biology: To determine the three-dimensional structures of the compound bound to its biological target (e.g., via X-ray crystallography or Cryo-EM), providing a definitive picture of the binding mode and guiding further rational drug design.
This multidisciplinary approach ensures that insights from one field inform the experiments in another, creating a synergistic and efficient research pipeline. For example, a computational model might predict a strong interaction with a specific enzyme. Synthetic chemists would then create the compound, pharmacologists would test the prediction, and structural biologists could attempt to solve the complex structure, with all data being fed back to refine the initial computational model.
Computational Predictions and Experimental Validation of Structure-Function Relationships
Establishing a clear link between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. Computational methods are powerful tools for predicting these relationships, but they must always be anchored by experimental validation.
For this compound and its derivatives, this process involves:
Computational Prediction: Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can build mathematical models that correlate structural features (e.g., size of the N-alkyl group, stereochemistry, presence of other substituents) with biological activity. nih.gov Molecular docking simulations can predict how different analogues might bind to the active site of a target protein, providing a hypothesis for their mechanism of action. nih.gov Molecular dynamics simulations can further explore the stability of these predicted binding poses over time. nih.gov
Experimental Validation: The hypotheses generated by computational models must be tested in the real world. This involves the chemical synthesis of the designed compounds and subsequent biological evaluation. nih.gov For example, if docking studies predict that a larger N-alkyl group will improve binding, analogues such as N-butyl and N-pentyl-piperidine-2-carboxylic acid would be synthesized and their activity measured. The experimental results (e.g., IC₅₀ or Kᵢ values) are then compared to the computational predictions.
This iterative cycle of prediction and validation is crucial. Discrepancies between predicted and observed activity lead to refinements in the computational models, making them more accurate for future predictions. A successful program will demonstrate strong correlation between computational predictions and experimental data, ultimately leading to a robust understanding of the structure-function relationships that govern the biological activity of this class of compounds. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-Propylpiperidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of piperidinecarboxylic acid derivatives typically involves alkylation of piperidine precursors followed by carboxylation. For example, propyl groups can be introduced via nucleophilic substitution or reductive amination. Optimization should focus on solvent polarity (e.g., DMF for solubility), temperature control (e.g., 60–80°C for alkylation), and catalyst selection (e.g., palladium for coupling reactions). Characterization via melting point comparison (e.g., mp 151–185°C for similar compounds ) and NMR can validate structural integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR : Look for proton signals in the δ 1.2–1.8 ppm range (propyl CH₂), δ 3.0–3.5 ppm (piperidine CH₂N), and carboxyl proton absence (due to deprotonation). Carbon signals for the carboxyl group typically appear near δ 170–180 ppm .
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the calculated molecular weight (e.g., C₉H₁₅NO₂ ≈ 173.22 g/mol). Cross-reference with databases like PubChem for validation .
Q. How can researchers ensure purity and stability of this compound during storage and experimental use?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity (>95% recommended for reproducibility ). Store the compound in anhydrous conditions at –20°C to prevent hydrolysis. Regularly validate stability via TLC or NMR, especially after long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives, and what experimental validation is required?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., proteases or kinases). Focus on binding affinity (ΔG ≤ –7 kcal/mol suggests strong binding) and hydrogen bonding with active sites.
- ADMET Prediction : Tools like SwissADME can estimate bioavailability and toxicity. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition or Caco-2 permeability tests) .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >10% warrant re-evaluation of force field parameters .
Q. What experimental frameworks resolve contradictions in reported biological activities of piperidinecarboxylic acid derivatives?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For example:
- Dose-Response Curves : Test conflicting compounds across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.8) to isolate confounding factors.
- Meta-Analysis : Aggregate data from PubChem BioAssay entries and apply statistical models (e.g., random-effects) to reconcile discrepancies .
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting enzyme inhibition?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) and carboxyl group substituents (e.g., esters, amides).
- Activity Profiling : Use kinetic assays (e.g., fluorogenic substrates for proteases) to measure inhibition constants (Kᵢ). Prioritize derivatives with ≥50% inhibition at 10 µM.
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Tools like MOE or RDKit can automate descriptor calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
